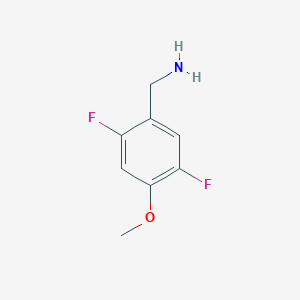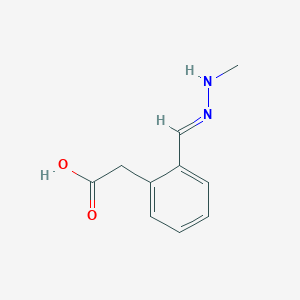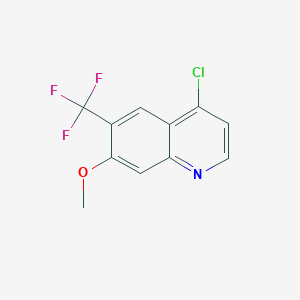
4-Chloro-7-methoxy-6-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-methoxy-6-(trifluoromethyl)quinoline is a quinoline derivative with the molecular formula C11H7ClF3NO.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxy-6-(trifluoromethyl)quinoline typically involves the reaction of 4-chloroquinoline with methoxy and trifluoromethyl substituents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-methoxy-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thio-substituted quinolines.
Applications De Recherche Scientifique
4-Chloro-7-methoxy-6-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and antimalarial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Chloro-7-methoxy-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. The trifluoromethyl group enhances its binding affinity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinoline
- 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
- 4-Hydroxy-7-(trifluoromethyl)quinoline
Uniqueness
4-Chloro-7-methoxy-6-(trifluoromethyl)quinoline is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and enhanced biological activity. These features make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H7ClF3NO |
|---|---|
Poids moléculaire |
261.63 g/mol |
Nom IUPAC |
4-chloro-7-methoxy-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7ClF3NO/c1-17-10-5-9-6(8(12)2-3-16-9)4-7(10)11(13,14)15/h2-5H,1H3 |
Clé InChI |
NJFSIBLDGBCIHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC=CC(=C2C=C1C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)
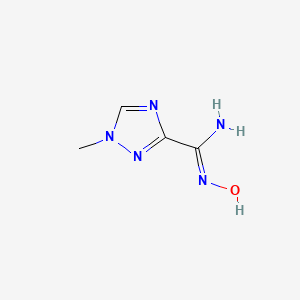
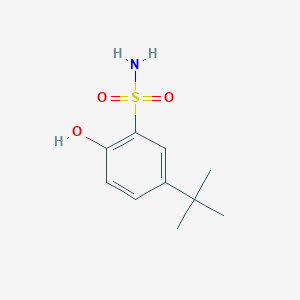
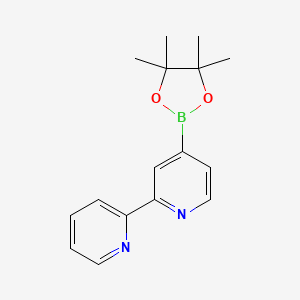
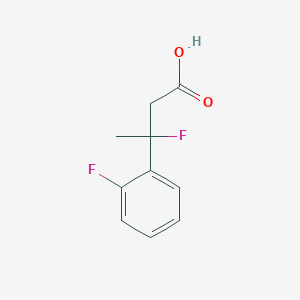
![Tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12971658.png)
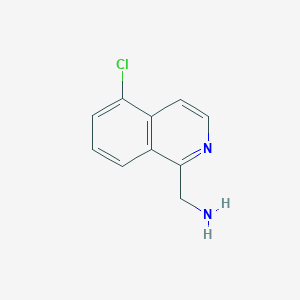
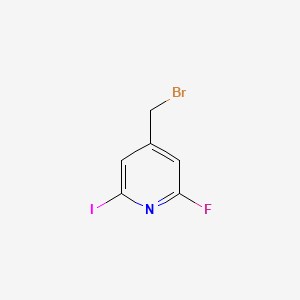
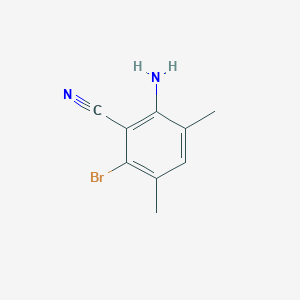
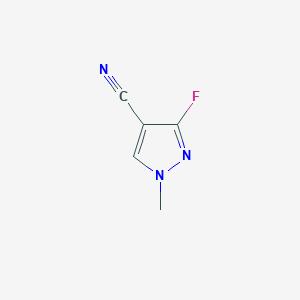
![2-(Chloromethyl)-7-methoxybenzo[d]thiazole](/img/structure/B12971710.png)
